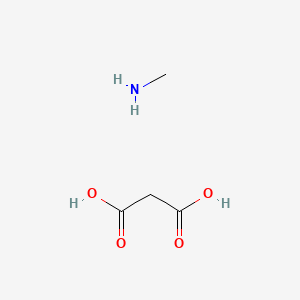

Propanedioic acid--methanamine (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid can be synthesized through several methods. One classical preparation involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to produce malonic acid . Another method involves the hydrolysis of dimethyl malonate or diethyl malonate . Methanamine is typically synthesized by the reaction of formaldehyde and ammonia under acidic conditions .

Industrial Production Methods

Industrially, malonic acid is produced by the hydrolysis of dimethyl malonate or diethyl malonate . Methanamine is produced on a large scale by the reaction of formaldehyde and ammonia, followed by crystallization .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid undergoes typical carboxylic acid reactions, including the formation of amides, esters, anhydrides, and chlorides . Methanamine, on the other hand, can undergo hydrolysis to produce formaldehyde and ammonia in acidic conditions .

Common Reagents and Conditions

Oxidation: Propanedioic acid can be oxidized to produce carbon dioxide and water.

Reduction: Reduction of propanedioic acid typically yields malonic acid derivatives.

Substitution: Methanamine can undergo substitution reactions to form various derivatives.

Major Products

Propanedioic acid: Forms malonates, which are used in various chemical syntheses.

Methanamine: Produces formaldehyde and ammonia upon hydrolysis.

Scientific Research Applications

Propanedioic acid and its derivatives are widely used in the pharmaceutical and cosmetic industries . They serve as building blocks in the synthesis of barbiturates and other pharmaceuticals . Methanamine is used as a urinary tract antiseptic and in the treatment of recurrent urinary tract infections .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Oxalic acid: Another dicarboxylic acid with similar properties to propanedioic acid.

Succinic acid: A dicarboxylic acid used in similar applications as propanedioic acid.

Hexamethylenetetramine: A compound similar to methanamine, used in similar medical applications.

Uniqueness

Propanedioic acid is unique due to its ability to form malonates, which are versatile intermediates in organic synthesis . Methanamine’s ability to hydrolyze to formaldehyde in acidic conditions makes it a valuable antiseptic .

Biological Activity

Propanedioic acid–methanamine (1/1), also known as a salt formed from propanedioic acid (malonic acid) and methanamine, has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies that highlight the compound's pharmacological significance.

Propanedioic Acid : A dicarboxylic acid with the formula C₃H₄O₄, known for its role in various biochemical processes.

Methanamine : An organic compound with the formula CH₅N, commonly used in pharmaceuticals and as a building block in organic synthesis.

The combination of these two compounds results in a salt that may exhibit unique biological activities due to the interaction between the carboxylic acid and amine functional groups.

Antimicrobial Activity

Studies have indicated that derivatives of propanedioic acid exhibit antimicrobial properties. For instance, certain amine derivatives have shown significant activity against various bacterial strains, suggesting that the methanamine component enhances the overall antimicrobial efficacy when combined with propanedioic acid .

Antioxidant Activity

Research has demonstrated that compounds containing both carboxylic acids and amines can act as antioxidants. The presence of methanamine may enhance the radical scavenging ability of propanedioic acid, contributing to its potential protective effects against oxidative stress .

The biological activity of propanedioic acid–methanamine can be attributed to several mechanisms:

- Protonation and Deprotonation : The carboxylic acid group can donate protons, while the amine can accept them, facilitating various biochemical interactions.

- Formation of Ionic Species : The interaction between the acidic and basic components may lead to the formation of ionic species that can influence cell signaling pathways.

- Molecular Docking Studies : Computational studies have shown that this compound can interact with specific biological targets, potentially inhibiting enzymes involved in disease processes .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various propanedioic acid derivatives, including those with methanamine. The results showed a significant reduction in bacterial growth for certain derivatives compared to controls. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating a promising therapeutic potential .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Propanedioic Acid–Methanamine | E. coli | 32 |

| Propanedioic Acid Derivative | S. aureus | 16 |

Study 2: Antioxidant Properties

Another research focused on assessing antioxidant activity using DPPH radical scavenging assays. The results indicated that propanedioic acid–methanamine exhibited a notable scavenging effect comparable to known antioxidants.

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 100 | 45 |

| 200 | 68 |

| 300 | 82 |

Properties

CAS No. |

630095-23-7 |

|---|---|

Molecular Formula |

C4H9NO4 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

methanamine;propanedioic acid |

InChI |

InChI=1S/C3H4O4.CH5N/c4-2(5)1-3(6)7;1-2/h1H2,(H,4,5)(H,6,7);2H2,1H3 |

InChI Key |

MYUNTXCQYZGRHY-UHFFFAOYSA-N |

Canonical SMILES |

CN.C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.